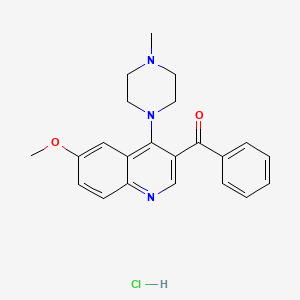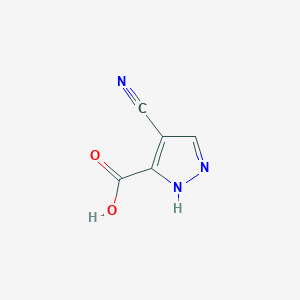![molecular formula C13H16N4O2 B2732110 N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428347-76-5](/img/structure/B2732110.png)
N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a complex organic molecule that contains several functional groups including a pyrrole ring, a pyrazole ring, and an oxazine ring . These functional groups are often found in biologically active compounds, suggesting that this compound may have potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole, pyrazole, and oxazine rings, and the introduction of the amide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrrole ring (a five-membered ring with one nitrogen atom), a pyrazole ring (a five-membered ring with two nitrogen atoms), and an oxazine ring (a six-membered ring with one nitrogen atom and one oxygen atom) . The presence of these heterocyclic rings and the amide group could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrole, pyrazole, and oxazine rings, as well as the amide group . These functional groups can participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including the presence of the pyrrole, pyrazole, and oxazine rings, and the amide group . These functional groups could affect properties such as solubility, melting point, and acidity .科学的研究の応用
Synthesis and Chemical Properties
Research has focused on exploring the synthesis mechanisms and chemical properties of related heterocyclic compounds. For instance, studies have detailed the reaction mechanisms, such as ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) involved in the synthesis of related pyrazolo and triazine derivatives, underscoring the complex chemistry and potential utility of these compounds in creating novel chemical entities (Ledenyova et al., 2018). Similarly, innovative pathways to synthesize related heterocycles have been explored, demonstrating their versatility and potential in medicinal chemistry and materials science (Youssef et al., 2011).
Biological Activities and Applications
The research extends to evaluating the biological activities of these compounds. Studies have shown that certain derivatives possess biocidal properties against a range of microorganisms, highlighting their potential as antimicrobial agents (Youssef et al., 2011). Furthermore, the synthesis of compounds incorporating the thiadiazole moiety has been investigated for their insecticidal properties, suggesting applications in agricultural pest management (Fadda et al., 2017).
Molecular Interactions and Drug Design
Another significant area of research involves studying the molecular interactions of related pyrrole-imidazole polyamides with DNA, providing insights into drug design and the development of therapeutic agents targeting specific DNA sequences (Liu & Kodadek, 2009). These studies underscore the potential of such compounds in designing targeted therapies for various diseases.
Safety and Hazards
特性
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-12(14-4-8-16-5-1-2-6-16)11-10-15-17-7-3-9-19-13(11)17/h1-2,5-6,10H,3-4,7-9H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNMDGNMISFSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCN3C=CC=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2732028.png)
![[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2732029.png)
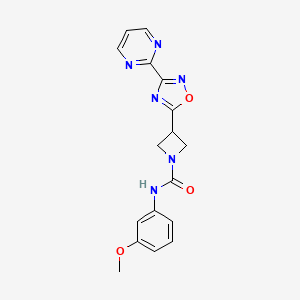
![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2732031.png)

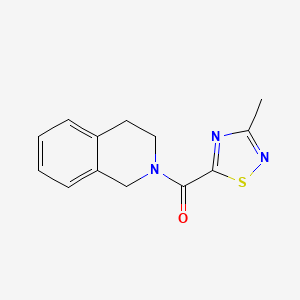
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid](/img/structure/B2732039.png)
![Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate](/img/structure/B2732040.png)
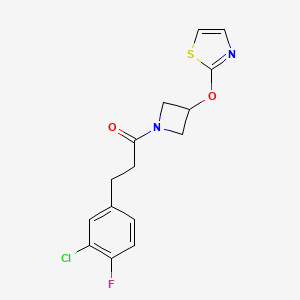
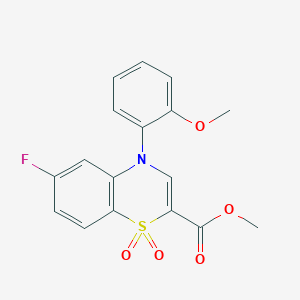
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2732044.png)
